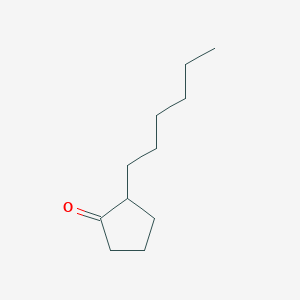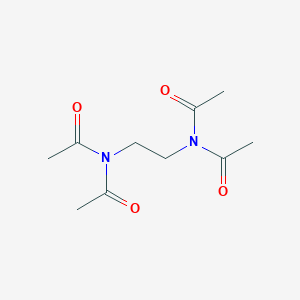
H-LEU-VAL-OH
Übersicht
Beschreibung
Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.
Wissenschaftliche Forschungsanwendungen
Residuen-selektive Markierung in Proteinen
Die Verbindung wird in der residuen-selektiven Markierung mit Isotop-markiertem Ile, Leu und Val unter Verwendung eines neuen auxotrophen E. coli-Stamms angewendet. Diese Methode ist sehr effizient und ermöglicht die Herstellung von Proteinen mit beliebigen Kombinationen von isotop-markierten oder nicht-markierten Leu- und Val-Resten .
Proteinstruktur und Dynamikstudie
“H-LEU-VAL-OH” wird in der NMR-Spektroskopie verwendet, einem grundlegenden Werkzeug zur Untersuchung von Strukturen und Dynamiken von Proteinen und Proteinkomplexen in Lösung . Die für herkömmliche NMR-Methoden geeigneten Molekulargewichte sind im Vergleich zu anderen Methoden wie der Röntgenkristallographie immer noch auf relativ kleine Proteinziele begrenzt .
Methyl-Markierung für größere Proteine
Unter den methylierenden Aminosäuren sind Ile-, Leu- und Val-Residuen, d. h. ILV-Residuen, besonders nützlich, um strukturelle und dynamische Informationen für größere Proteine zu erhalten . Dies liegt daran, dass es jetzt möglich ist, 13C-markierte Methylsignale für Proteinpartikel von bis zu 1 MDa zu beobachten .
Effiziente und kostengünstige Strategie für die residuen-spezifische Markierung
Die Verbindung wird in einer effizienten und kostengünstigen Strategie verwendet, die eine residuen- und/oder stereospezifische [1H, 13C]-Methyl-Markierung von Leu und Val erreicht . Dies basiert auf neuen auxotrophen E. coli-Stämmen und verfügbaren Val/Leu-Vorläufern .
Chemische Eigenschaften und Lagerung
“this compound” hat ein Molekulargewicht von 230,31 und eine Summenformel von C11H22N2O3 . Sie wird bei Raumtemperatur und geschützt vor Licht gelagert <svg class="
Wirkmechanismus
Target of Action
H-Leu-Val-OH, also known as Leu-Val, is a dipeptide composed of the amino acids leucine (Leu) and valine (Val). It is primarily used in the synthesis of proteins and peptides
Mode of Action
As a dipeptide, this compound is involved in protein synthesis. It can be incorporated into larger peptide chains during translation, a process mediated by ribosomes in cells
Biochemical Pathways
This compound is involved in protein synthesis, a fundamental biochemical pathway in all living organisms. This process involves the translation of genetic information encoded in mRNA into a sequence of amino acids to form a protein
Pharmacokinetics
As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can be incorporated into proteins .
Result of Action
The primary result of this compound’s action is its incorporation into proteins during protein synthesis. This can have various effects at the molecular and cellular levels, depending on the specific proteins that it is incorporated into .
Biochemische Analyse
Biochemical Properties
H-Leu-Val-OH participates in protein synthesis and modification as a building block in the process of peptide or protein synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway .
Cellular Effects
This compound influences cell function by regulating the metabolism of glucose, lipid, and protein synthesis . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase the allostimulatory capacity and IL-12 production of dendritic cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a signaling molecule, particularly in the PI3K/AKT/mTOR signal pathway .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929169 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13588-95-9 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of H-Leu-Val-OH?
A1: this compound has a molecular formula of C11H22N2O3 and a molecular weight of 230.31 g/mol.
Q2: Is there any spectroscopic data available for characterizing this compound?
A2: While the provided papers do not contain specific spectroscopic data for this compound, they frequently utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , ], circular dichroism (CD) [, , ], and mass spectrometry (MS) [] to characterize peptides containing this dipeptide. These techniques can provide valuable information about the structure, conformation, and interactions of peptides containing Leu-Val.
Q3: What are the known biological activities of peptides containing Leu-Val?
A3: Research suggests that peptides containing Leu-Val can exhibit various biological activities, including:
- Angiotensin I-converting enzyme (ACE) inhibition: Certain peptides derived from sesame protein hydrolysates, such as Leu-Val-Tyr, demonstrate ACE inhibitory activity and antihypertensive effects in spontaneously hypertensive rats (SHRs) [].
- Immunomodulation: The dipeptide Ile-Leu, an isomer of Leu-Val, was found to stimulate immune response in rats following acute exercise [].
- Influence on satiety signals: Leu-Val and its isomers were found to reduce glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels in rats, suggesting a potential role in regulating satiety [].
- Anti-cancer potential: Although not specifically shown for Leu-Val, a synthetic peptide containing Leu-Val-Lys-Gly-Phe-Tyr sequence exhibited binding affinity to non-opioid beta-endorphin receptors on T lymphocytes []. This suggests potential immunomodulatory effects and possible applications in cancer immunotherapy.
Q4: What is the role of Leu-Val in peptides exhibiting these activities?
A4: The specific role of Leu-Val can vary depending on the peptide sequence and its overall structure.
- In ACE inhibitory peptides, the presence of hydrophobic amino acids like Leu and Val at specific positions is crucial for binding to the enzyme's active site [, ].
- In beta-hairpin structures, Leu-Val can contribute to the stability and folding of the peptide [, , , ].
Q5: How do structural modifications to peptides containing Leu-Val impact their activity?
A5: The provided research highlights the significance of specific amino acid positions and side chains in determining peptide activity.
- Replacing Leu with Val or vice versa in certain viral envelope proteins drastically affects their pH-dependent membrane fusion activity, demonstrating the critical role of even subtle side-chain changes [].
- Substituting Leu residues with 3-amino-2-hydroxy-5-methylhexanoic acid in renin-inhibiting peptides altered their inhibitory activity and kinetic behavior, highlighting the importance of the Leu side chain for binding to the enzyme [].
Q6: What is known about the stability of this compound and its formulation?
A6: While specific stability data for this compound is not provided, the research emphasizes the importance of formulation for peptide stability and delivery [, ]. Techniques like lyophilization, the use of cryoprotectants and lyoprotectants, and encapsulation in nanoparticles are commonly employed to enhance peptide stability, solubility, and bioavailability [, ].
Q7: Have computational methods been used to study this compound and related peptides?
A7: Yes, computational chemistry plays a significant role in peptide research. Molecular modeling techniques, such as molecular dynamics simulations, were employed to analyze the conformation of azapeptides containing Leu-Val and their interactions with cysteine proteases []. These studies provide valuable insights into the binding modes and structure-activity relationships of these inhibitory peptides.
Q8: What are the potential future directions for research on Leu-Val containing peptides?
A8: Future research could explore:
- Optimizing peptide sequences: By systematically altering the amino acid sequence around Leu-Val, researchers can identify analogs with improved potency, selectivity, and stability for targeted applications [, ].
- Developing targeted delivery systems: Nanoparticle-based drug delivery systems can be tailored to deliver Leu-Val containing peptides to specific tissues or cells, enhancing their therapeutic efficacy and minimizing potential side effects [].
- Investigating synergistic effects: Combining Leu-Val containing peptides with other therapeutic agents could lead to synergistic effects and improved treatment outcomes for various diseases [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)



![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)




![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

